1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is an organic compound belonging to the class of acetophenones. It is characterized by an acetophenone core structure, with a chloromethyl group substituted at the 3-position and a hydroxyl group at the 4-position of the phenyl ring. This compound has demonstrated utility as a versatile building block in the synthesis of various organic molecules with diverse biological activities. []
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is an organic compound with the molecular formula and a molecular weight of approximately 184.62 g/mol. This compound is a derivative of phenol, characterized by the presence of both a chloromethyl group and a hydroxy group on the aromatic ring, along with an ethanone functional group. Its structural complexity allows it to serve as an important intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals .
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone falls under several classifications:
The synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone typically involves two main synthetic routes:
The reaction typically requires careful control of temperature and pH to optimize yields. Advanced techniques such as continuous flow reactors may be employed in industrial applications to enhance efficiency and product quality.
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone involves its interaction with biological targets. The hydroxy group is capable of forming hydrogen bonds with macromolecules, while the chloromethyl group can undergo nucleophilic attack leading to covalent modifications. These interactions may influence enzyme activity and cellular signaling pathways, contributing to its potential biological effects, including antimicrobial and anticancer activities .
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone exhibits typical reactivity patterns associated with aromatic compounds:
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone has several scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
Systematic Nomenclature and Molecular Identity:1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS RN: 24085-05-0) is an aromatic ketone derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. Its structure features a para-hydroxyphenyl scaffold substituted at the meta-position by a chloromethyl group (–CH₂Cl) and at the para-position relative to the hydroxyl by an acetyl group (–COCH₃) [3] [10]. This arrangement creates a multifunctional molecule amenable to diverse chemical transformations.
Table 1: Core Identifiers of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
| Property | Value |
|---|---|
| CAS Registry Number | 24085-05-0 |
| IUPAC Name | 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Standard InChI | InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3 |
| InChI Key | LAMHAMBOLINJML-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)O)CCl |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1